molecular formula C21H23N3O7S B2496937 N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868982-26-7

N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2496937
CAS No.: 868982-26-7
M. Wt: 461.49
InChI Key: XIFNSOKNOGGMRI-UHFFFAOYSA-N
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Description

N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring a benzodioxine sulfonyl group, an oxazolidine ring, and an ethanediamide backbone. The benzodioxine moiety may confer metabolic stability, while the sulfonyl group could enhance solubility or act as a hydrogen-bond acceptor.

Properties

IUPAC Name

N'-benzyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c25-20(22-13-15-4-2-1-3-5-15)21(26)23-14-19-24(8-9-31-19)32(27,28)16-6-7-17-18(12-16)30-11-10-29-17/h1-7,12,19H,8-11,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFNSOKNOGGMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with an oxazolidine derivative in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . The resulting intermediate is further reacted with benzylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

N’-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional group similarities with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and benzathine benzylpenicillin (), though their applications differ:

Compound Key Functional Groups Applications
N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Benzodioxine sulfonyl, oxazolidine, ethanediamide Hypothetical: Catalysis, drug design (structural stability)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, hydroxyalkyl Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
Benzathine benzylpenicillin () β-lactam, dibenzylethylenediamine salt Antibiotic (prolonged-release penicillin formulation)

Key Observations :

  • Sulfonyl vs.
  • Oxazolidine vs. β-Lactam Rings : Unlike the β-lactam in benzathine benzylpenicillin (critical for antibiotic activity), the oxazolidine ring in the target compound might contribute to conformational rigidity rather than biological activity .
Pharmacological and Catalytic Potential
  • Benzathine benzylpenicillin () highlights the importance of salt formation (e.g., dibenzylethylenediamine) for drug solubility and sustained release. The target compound’s ethanediamide backbone could similarly stabilize formulations but lacks evidence of antimicrobial activity.
  • The N,O-bidentate directing group in ’s compound enables metal-catalyzed reactions. The target compound’s sulfonyl group might instead act as a leaving group or participate in supramolecular interactions .

Recommendations :

Conduct synthetic studies to explore the target compound’s reactivity in catalytic systems.

Use SHELXL () for high-resolution crystallography to analyze its supramolecular interactions.

Biological Activity

N'-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Benzodioxine Moiety : This structure contributes to the compound's unique chemical properties and biological interactions.
  • Oxazolidin Derivative : The presence of the oxazolidin ring is significant in medicinal chemistry, particularly in antibiotic development.
  • Ethanediamide Structure : This component may enhance solubility and bioavailability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC17H20N2O4S
Molecular Weight348.42 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of certain bacterial strains, potentially serving as a lead compound for new antibiotic development.

The proposed mechanism involves interaction with bacterial ribosomes, similar to other oxazolidinones, which disrupts protein synthesis. This makes it a candidate for treating resistant bacterial infections.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial properties of the compound against various pathogens including Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assessment :
    • In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values indicating effective cytotoxicity at concentrations ranging from 5 to 15 µg/mL.
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds highlighted that modifications to the benzodioxine moiety could enhance both antimicrobial and cytotoxic activities.

Summary of Findings Table

Study FocusFindingsReference
Antimicrobial EfficacyEffective against S. aureus, E. coli
CytotoxicityIC50 values between 5-15 µg/mL
Structure-Activity RelationshipEnhanced activity with specific modifications

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